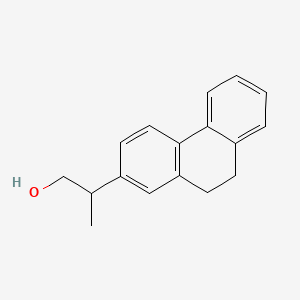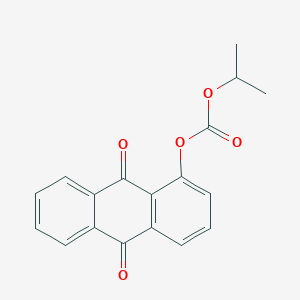
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate is a chemical compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound features a carbonate group attached to the anthracene core, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate typically involves the reaction of anthracene derivatives with carbonate precursors under controlled conditions. One common method includes the use of phosgene or its derivatives in the presence of a base to facilitate the formation of the carbonate linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Applications De Recherche Scientifique
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate involves its interaction with molecular targets through its carbonate group and anthracene core. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: A well-known derivative of anthracene with similar structural features.
Dihydroanthracene: A reduced form of anthracene with different chemical properties.
Anthracene-9,10-dione: Another oxidized derivative of anthracene.
Uniqueness
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate stands out due to its unique carbonate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other anthracene derivatives may not be suitable.
Propriétés
Numéro CAS |
39008-67-8 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(9,10-dioxoanthracen-1-yl) propan-2-yl carbonate |
InChI |
InChI=1S/C18H14O5/c1-10(2)22-18(21)23-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10H,1-2H3 |
Clé InChI |
RFPMYDODCDJJLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
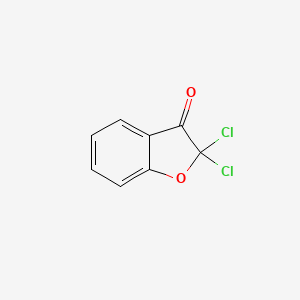
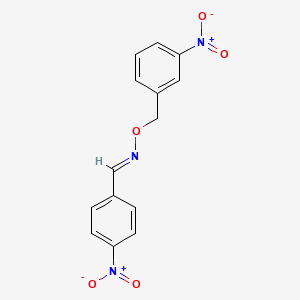

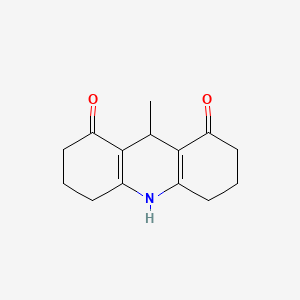
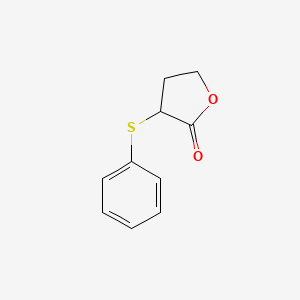

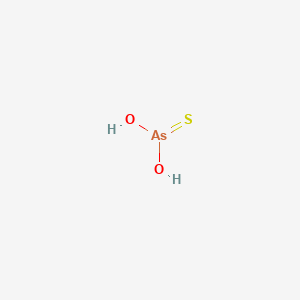
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)


